Niphatoxin C
Description
Properties
Molecular Formula |
C36H50N3+ |
|---|---|
Molecular Weight |
524.8 g/mol |
IUPAC Name |
1-[(Z)-12-pyridin-3-yldodec-5-enyl]-3-[(Z)-9-pyridin-3-ylnon-2-enyl]pyridin-1-ium |
InChI |
InChI=1S/C36H50N3/c1(3-6-10-14-21-34-24-18-27-37-31-34)2-4-9-13-17-29-39-30-20-26-36(33-39)23-16-12-8-5-7-11-15-22-35-25-19-28-38-32-35/h2,4,12,16,18-20,24-28,30-33H,1,3,5-11,13-15,17,21-23,29H2/q+1/b4-2-,16-12- |
InChI Key |
QMKWJZIROZRKOP-JXSNUWOOSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CCCCCC/C=C\CCCC[N+]2=CC=CC(=C2)C/C=C\CCCCCCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC(=CN=C1)CCCCCCC=CCCCC[N+]2=CC=CC(=C2)CC=CCCCCCCC3=CN=CC=C3 |
Synonyms |
1-((5Z)-12-pyridin-3-yldodec-5-en-1-yl)-3-((2Z)-9-pyridin-3-ylnon-2-en-1-yl)pyridinium niphatoxin C |
Origin of Product |
United States |
Natural Origin and Discovery of Niphatoxin C
Isolation and Characterization from Marine Sponges
Identification of Callyspongia sp. as the Biosynthetic Source of Niphatoxin C
This compound, a notable tripyridine alkaloid, has been identified and isolated from marine sponges of the genus Callyspongia. vulcanchem.comresearchgate.net These sponges are part of the Demospongiae class and are found in various marine environments, including the Red Sea, the waters off New Guinea, and around Iriomote Island in Okinawa, Japan. vulcanchem.com The genus Callyspongia is recognized for its production of a diverse array of bioactive compounds. encyclopedia.pub Specifically, this compound was isolated from an unidentified species, denoted as Callyspongia sp., collected from the Western Pacific, specifically Northwestern Australia. researchgate.netd-nb.info This discovery was a result of research efforts aimed at identifying novel P2X7 receptor antagonists. researchgate.netacs.org
The identification of Callyspongia sp. as the source of this compound contributes to the broader understanding of the chemical diversity within this genus, which is known to produce various other alkaloids and bioactive metabolites. encyclopedia.pubnih.gov The consistent isolation of this compound from different geographical locations suggests a stable biosynthetic pathway within this particular sponge species. vulcanchem.com
Bioprospecting Methodologies and Strategies for Marine Natural Product Discovery
The discovery of this compound is a direct result of marine bioprospecting, a field dedicated to exploring marine biodiversity for novel, biologically active compounds. frontiersin.orgplos.org The general strategy involves the collection of marine organisms, in this case sponges, followed by extraction and screening for specific biological activities. marinetraining.eu
Several key methodologies are employed in the discovery of marine natural products like this compound:
Bioassay-Guided Fractionation: This is a primary strategy where crude extracts of the marine organism are tested for a specific biological activity. vulcanchem.commarinetraining.eu The active extracts are then chemically separated into fractions, and each fraction is re-tested. This process is repeated until a pure, active compound is isolated. The discovery of this compound was guided by its antagonistic activity against the P2X7 receptor. vulcanchem.comresearchgate.net
Exploring Untapped Geographical and Taxonomical Sources: Researchers often target unexplored regions or novel groups of organisms to increase the chances of finding new chemical entities. plos.org The vast and diverse marine environment, particularly in tropical regions, remains a significant frontier for bioprospecting. plos.orgnus.edu.sg
Modern 'Omics' and Computational Approaches: Advances in transcriptomics, proteomics, and metabolomics, coupled with computational tools, are revolutionizing bioprospecting. frontiersin.orgeuro-access.eueuropa.eu These technologies allow for the rapid screening and identification of thousands of molecules, even from organisms with limited genomic information. frontiersin.org In-silico bioprospecting and the use of artificial intelligence are becoming increasingly integrated into the discovery pipeline. euro-access.eueuropa.eu
The process of bringing a marine natural product from discovery to a potential commercial product is complex and lengthy, involving detailed characterization and optimization. marinetraining.eu
Extraction and Initial Isolation Procedures of this compound
The initial step in isolating this compound involves the collection and preservation of the Callyspongia sp. sponge. vulcanchem.com The preserved sponge material is then subjected to an extraction process using organic solvents.
A common procedure for extracting compounds from sponges involves the use of a mixture of solvents to ensure a broad range of metabolites are solubilized. For this compound, a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) in a 4:1 ratio, followed by a pure methanol extract, was used. researchgate.netnih.gov This crude extract contains a complex mixture of compounds from which this compound must be separated.
Following extraction, a series of chromatographic techniques are employed for purification. This typically involves:
Solvent Partitioning: The crude extract is partitioned between different immiscible solvents to separate compounds based on their polarity.
Column Chromatography: Techniques such as silica (B1680970) gel chromatography or Sephadex gel filtration are used to separate the mixture into fractions based on the differential adsorption and size of the molecules. nih.govvbspu.ac.in
High-Performance Liquid Chromatography (HPLC): This high-resolution technique, often in a reversed-phase format, is used in the final stages of purification to obtain the pure compound. nih.gov
The entire isolation process is guided by bioassays to track the fraction containing the compound of interest. vulcanchem.com
Structural Elucidation Methodologies for this compound
Application of Advanced Spectroscopic Techniques for this compound Structural Determination (e.g., 1-D and 2-D NMR spectroscopy)
Once purified, the determination of the chemical structure of this compound was accomplished through the application of advanced spectroscopic methods. researchgate.netacs.org Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, played a pivotal role in assembling the molecular architecture of this complex alkaloid. vulcanchem.comencyclopedia.pubnih.gov
1-D NMR Spectroscopy:
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. phcogj.comslideshare.net The chemical shifts and splitting patterns of the signals in the ¹H NMR spectrum of this compound were crucial in identifying the presence of pyridine (B92270) rings and long alkyl chains. vulcanchem.com
¹³C NMR (Carbon NMR): This method reveals the number of different types of carbon atoms in the molecule and their electronic environments. nih.gov The ¹³C NMR data for this compound complemented the ¹H NMR data, confirming the presence of the three pyridine rings and the long aliphatic chains connecting them. encyclopedia.pub
2-D NMR Spectroscopy:
Two-dimensional NMR techniques were essential for establishing the connectivity between the atoms in this compound. researchgate.net These experiments provide correlation data that show which atoms are bonded to each other or are in close spatial proximity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. slideshare.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments.
The collective data from these 1D and 2D NMR experiments allowed for the unambiguous determination of the structure of this compound as a tripyridine alkaloid with two long alkyl chains connecting the pyridine rings, one of which is a pyridinium (B92312) salt. vulcanchem.com The structure also contains two Z-configuration double bonds within the alkyl chains. vulcanchem.com
Biological Activities and Molecular Mechanisms of Niphatoxin C
Purinergic P2X7 Receptor Modulation by Niphatoxin C
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and immune responses. researchgate.netresearchgate.net Its activation triggers a cascade of downstream events, including the release of pro-inflammatory mediators. researchgate.net
This compound has been identified as an antagonist of the P2X7 receptor. researchgate.netnih.govacs.org Studies have shown that it impairs the activity of the P2X7 receptor. researchgate.net Specifically, it demonstrates a moderate antagonistic effect on the human P2X7 receptor, with a reported activity of 41%. vulcanchem.com This antagonistic action suggests its potential as a modulator of inflammatory processes mediated by this receptor. vulcanchem.com Further research highlights its greater specificity for the P2X7 receptor compared to other P2X receptor subtypes. vulcanchem.com
The human monocytic cell line, THP-1, is a widely used model for studying monocyte and macrophage functions and expresses the P2X7 receptor. researchgate.netmdpi.com Investigations using THP-1 cells have been crucial in understanding the effects of this compound. researchgate.netnih.govacs.org Research has demonstrated that this compound impairs P2X7 receptor activity in these cells. researchgate.net The cytotoxic profile of this compound in THP-1 cells is particularly noteworthy, as it suggests a potential link between its receptor antagonism and its effects on cell viability. vulcanchem.com
Purinergic signaling, mediated by extracellular nucleotides like ATP, plays a significant role in inflammation. frontiersin.orgnih.gov The activation of the P2X7 receptor by ATP is a key step in initiating inflammatory cascades, including the activation of the NLRP3 inflammasome. frontiersin.orgbiorxiv.orgnih.govexplorationpub.com The NLRP3 inflammasome is a multi-protein complex responsible for the processing and release of potent pro-inflammatory cytokines, such as IL-1β and IL-18. frontiersin.org
Given that this compound acts as a P2X7 receptor antagonist, it is positioned to interfere with these signaling pathways. researchgate.netacs.org By blocking the P2X7 receptor, this compound can potentially inhibit the downstream events triggered by ATP, including inflammasome activation and the subsequent release of inflammatory mediators. researchgate.net This mechanism provides a basis for its potential anti-inflammatory properties.
Investigations of P2X7 Receptor Activity in Cellular Systems (e.g., THP-1 cells)
Cellular Bioactivity Profiles of this compound
Beyond its interaction with the P2X7 receptor, this compound exhibits distinct effects on cellular viability and function.
A predominant biological effect of this compound, particularly at higher concentrations, is its cytotoxicity towards THP-1 pre-monocytic cells. researchgate.netnih.govacs.org This cytotoxic activity has been consistently observed in studies investigating its biological properties. researchgate.netnih.govacs.orgvulcanchem.com The fact that THP-1 cells express the P2X7 receptor has led to the hypothesis that there may be a relationship between the compound's receptor antagonism and its cytotoxic effects. vulcanchem.com
Table 1: Summary of this compound Cytotoxicity in THP-1 Cells
| Cell Line | Effect of this compound | Observation | Reference(s) |
|---|---|---|---|
| THP-1 | Cytotoxicity | Predominant biological effect at higher concentrations. | researchgate.netnih.govacs.org |
| THP-1 | Impaired Viability | Significantly affects the viability of these pre-monocytic cells. | researchgate.net |
| THP-1 | Potential Link to P2X7R | Cytotoxic profile may be related to its P2X7 receptor antagonism. | vulcanchem.com |
Broader Biological Spectrum and Comparative Context
Overview of Pharmacological Activities of Secondary Metabolites from Callyspongia Species
The genus Callyspongia is a prolific source of secondary metabolites exhibiting a wide array of pharmacological activities. nih.gov Sponges of this genus are found widely in marine environments, making them readily accessible for research and potential drug discovery. nih.gov Chemical investigations of various Callyspongia species have led to the isolation of numerous compounds, including alkaloids, polyacetylenes, sterols, and peptides. nih.govmdpi.com These metabolites have demonstrated significant potential in several therapeutic areas.
A comprehensive review of studies on Callyspongia spp. revealed a diverse range of biological effects. nih.gov The most predominantly reported activity is cytotoxicity against various cancer cell lines, accounting for 36% of the studied activities. nih.govresearchgate.net Other significant pharmacological actions include anti-inflammatory (10%), immunomodulatory (10%), antifungal (10%), and antimicrobial (8%) activities. nih.govresearchgate.net Less frequently reported, but still notable, activities include antidiabetic, anti-obesity, antioxidant, antineurodegenerative, antihypercholesterolemic, antihypertensive, antiparasitic, antiviral, anti-allergic, anti-osteoporotic, and anti-tuberculosis effects. nih.govresearchgate.net While some activities, such as antioxidant and anti-inflammatory effects, were found to be weaker compared to control drugs in certain studies, the cytotoxic potential of many compounds holds significant promise for new drug development. nih.govnih.gov
The diverse chemical structures isolated from Callyspongia are responsible for this broad spectrum of bioactivity. For instance, metabolites from Callyspongia siphonella have shown notable antimicrobial and anti-biofilm properties. mdpi.com The chemical diversity within this genus underscores its importance as a reservoir for novel bioactive compounds. biointerfaceresearch.com
Table 1: Summary of Pharmacological Activities of Secondary Metabolites from Callyspongia Species
| Pharmacological Activity | Percentage of Reported Studies (%) | Key Findings and Examples | Citations |
| Cytotoxicity | 36% | Effective against various cancer cell lines; considered a promising area for new drug development. | nih.gov, nih.gov, researchgate.net |
| Anti-inflammatory | 10% | Extracts and isolated compounds show potential, though sometimes weaker than control drugs. | nih.gov, nih.gov, researchgate.net |
| Immunomodulatory | 10% | Compounds from Callyspongia can modulate immune responses. | nih.gov, nih.gov, researchgate.net |
| Antifungal | 10% | Active against various fungal strains. | nih.gov, researchgate.net |
| Antimicrobial | 8% | Includes antibacterial and anti-biofilm activities against pathogens like S. aureus. | nih.gov, mdpi.com, researchgate.net |
| Antidiabetic & Anti-obesity | 6% | Certain metabolites show potential in metabolic disorder models. | nih.gov, researchgate.net |
| Antioxidant | 4% | Extracts exhibit antioxidant properties, though sometimes less potent than standards. | nih.gov, researchgate.net |
| Antineurodegenerative | 4% | Potential applications in neurodegenerative diseases have been identified. | nih.gov, researchgate.net |
| Other Activities | <4% each | Includes antiviral, antiparasitic, antihypertensive, and anti-allergic activities, among others. | nih.gov, researchgate.net |
Comparative Biological Studies with Related 3-Alkylpyridinium Alkaloids
This compound belongs to the 3-alkylpyridinium (3-AP) class of alkaloids, which are characteristic secondary metabolites of marine sponges, particularly those of the order Haplosclerida. mdpi.comwikipedia.org This class of compounds encompasses a wide structural diversity, including monomers, dimers, trimers, and polymers, all exhibiting a range of biological activities that often depend on their structure and degree of polymerization. wikipedia.orgresearchgate.net
Comparative studies reveal both shared and distinct biological profiles among this compound and its structural relatives. The most prominent activities associated with 3-AP compounds are cytotoxicity and antimicrobial effects. wikipedia.orgdoi.org Almost all monomeric 3-AP compounds demonstrate moderate cytotoxicity against various transformed cell lines. researchgate.netdoi.org For example, niphatyne A, a 3-alkylpyridine from a Niphates sponge, shows an IC₅₀ of 0.5 μg/mL against several cancer cell lines. researchgate.netdoi.org this compound also exhibits cytotoxicity against THP-1 monocytic cells, which was found to be its predominant effect at higher concentrations during studies of its P2X7 receptor antagonism. researchgate.netnih.gov
The biological activities of 3-AP compounds can be modulated by their oligomerization. Polymeric 3-alkylpyridinium salts (poly-APS) from the sponge Reniera sarai are known for a broad spectrum of activities, including potent cytolytic, hemolytic, antifouling, and acetylcholinesterase (AChE) inhibitory effects. mdpi.com The potency of these activities often increases with the degree of polymerization. mdpi.com
In a more direct comparison, this compound shares features with other pyridinium (B92312) alkaloids. vulcanchem.com Its P2X7 receptor antagonistic activity is a key feature, and other related alkaloids, such as stylissadines A and B from Stylissa flabellata, also inhibit this receptor with IC₅₀ values of 0.7 μM and 1.8 μM, respectively. vulcanchem.com this compound itself showed a 41% antagonistic effect against the human P2X7 receptor. vulcanchem.com This contrasts with other related compounds like the cyclic dimers, cyclostellettamines, which are known to modulate muscarinic receptors, and the haliclamines, which inhibit the division of fertilized sea urchin eggs. researchgate.netdoi.org The niphatoxins A and B, also isolated from a Niphates species, are trimeric 3-alkylpyridinium salts structurally related to this compound. thieme-connect.com
Table 2: Comparative Biological Activities of this compound and Related 3-Alkylpyridinium Alkaloids
| Compound/Class | Source Organism (Example) | Key Biological Activities | Citations |
| This compound | Callyspongia sp. | Cytotoxicity (THP-1 cells), P2X7 receptor antagonism. | researchgate.net, nih.gov |
| Niphatoxins A & B | Niphates sp. | Trimeric 3-alkylpyridinium salts, structurally related to this compound. | thieme-connect.com |
| Stylissadines A & B | Stylissa flabellata | P2X7 receptor inhibition (IC₅₀ = 0.7 µM and 1.8 µM). | vulcanchem.com |
| Monomeric 3-APs (General) | Haplosclerid sponges | Moderate cytotoxicity, antimicrobial activity. | wikipedia.org, researchgate.net, doi.org |
| Niphatyne A | Niphates sp. | Cytotoxicity (IC₅₀ = 0.5 μg/mL). | researchgate.net, doi.org |
| Polymeric 3-APs (poly-APS) | Reniera sarai | Cytolytic, hemolytic, acetylcholinesterase inhibition, antifouling. | mdpi.com |
| Haliclamines | Haplosclerid sponges | Inhibition of sea urchin egg division, cytotoxicity. | researchgate.net, doi.org |
| Cyclostellettamines | Haplosclerid sponges | Modulation of muscarinic receptors. | researchgate.net, doi.org |
Chemical Synthesis and Analog Development of Niphatoxin C
Total Synthesis Strategies and Methodological Innovations for Niphatoxin C
This compound is a member of the 3-alkylpyridinium class of alkaloids, a well-known family of marine natural products. acs.org It is a tripyridine alkaloid, similar in structure to the known niphatoxins A and B, which also exhibit cytotoxic properties. acs.org The isolation of this compound from the sponge Callyspongia sp. has spurred interest in its total synthesis to confirm its structure and to enable further biological evaluation. acs.orgresearchgate.net
Retrosynthetic Analysis and Design for Complex Tripyridine Alkaloids
The synthesis of complex natural products like this compound presents significant challenges due to their intricate structures. consensus.app A crucial first step in devising a synthetic route is retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For complex alkaloids, this process often involves identifying key disconnections that allow for a convergent and efficient assembly of the molecular framework. dicp.ac.cnresearchgate.net
In the context of tripyridine alkaloids, a common retrosynthetic strategy involves breaking the bonds connecting the pyridine (B92270) rings to the alkyl chains. This approach allows for the separate synthesis of the pyridine and alkyl components, which can then be coupled in a later step. The choice of specific disconnection points is guided by the availability of robust chemical reactions for their formation and the desire to introduce key functional groups and stereocenters in a controlled manner. researchgate.net
For instance, a plausible retrosynthetic analysis of a tripyridine alkaloid might involve disconnecting the molecule at the C-N bonds of the pyridinium (B92312) rings, leading to pyridine precursors and an alkyl chain with appropriate functional groups for subsequent coupling reactions. This strategy allows for a modular approach, where different pyridine and alkyl units can be combined to generate a library of analogs for structure-activity relationship studies.
Pioneering Synthetic Methodologies for the Construction of this compound Core Structure
The construction of the core structure of this compound and other complex alkaloids has been a driving force for the development of new synthetic methodologies. researchgate.netdicp.ac.cnchemrxiv.org Key reactions that have proven valuable in this context include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. researchgate.net These reactions are particularly useful for connecting the pyridine rings to the alkyl chains in the synthesis of tripyridine alkaloids. For example, a Sonogashira coupling could be employed to link a terminal alkyne on the alkyl chain with a halopyridine derivative. researchgate.netnih.gov
Ring-Closing Metathesis (RCM): RCM is a powerful method for the construction of macrocycles and has been used in the synthesis of various natural products. In the context of tripyridine alkaloids, RCM could be used to form a large ring containing one or more of the pyridine units.
C-H Functionalization: The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis as it offers a more atom-economical approach to the construction of complex molecules. rsc.org In the synthesis of alkaloids, C-H functionalization could be used to introduce substituents onto the pyridine rings or the alkyl chains, thereby streamlining the synthetic route. rsc.org
A notable example of a pioneering synthetic methodology is the use of an inverse electron-demand Diels-Alder reaction to construct a key bicyclic intermediate, which can then be further elaborated to the final alkaloid structure. chemrxiv.org Another innovative approach involves a one-carbon insertion reaction to expand a bicyclic ketone to a larger ring system, a key feature in some complex alkaloids. chemrxiv.org
Challenges and Advancements in the Field of Natural Product Total Synthesis relevant to this compound
The total synthesis of complex natural products like this compound is a formidable challenge that pushes the boundaries of organic chemistry. consensus.app Some of the key challenges include:
Stereocontrol: Many natural products, including alkaloids, possess multiple stereocenters. The selective formation of the desired stereoisomer is a major hurdle in total synthesis. cri.or.th
Scalability: The ability to produce a natural product on a large scale is crucial for further biological studies and potential therapeutic applications.
Despite these challenges, significant advancements have been made in the field of natural product total synthesis. consensus.app These include the development of new and more powerful synthetic methods, the use of computational tools to aid in retrosynthetic analysis and reaction planning, and the application of biomimetic strategies that mimic the way nature synthesizes these complex molecules. consensus.appcri.or.th The pursuit of the total synthesis of molecules like this compound continues to inspire innovation and drive progress in the field of organic chemistry. consensus.appdicp.ac.cnchemrxiv.org
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.orgresearchgate.net By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects. gardp.org This knowledge is then used to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Rational Design Principles for this compound Derivatives based on Bioactivity
The rational design of this compound derivatives is guided by our understanding of its biological activity and its potential molecular targets. nih.govnih.gov this compound has been shown to exhibit cytotoxicity against various cancer cell lines and also acts as an antagonist of the P2X7 receptor, an ion channel involved in inflammation and cell death. researchgate.netnih.govnih.gov
Based on this information, several rational design principles can be applied to the development of this compound analogs:
Modification of the Pyridine Rings: The pyridine rings are likely to be important for the compound's interaction with its biological targets. Modifications to the substitution pattern, electronic properties, and steric bulk of the pyridine rings could significantly impact bioactivity. For example, introducing electron-withdrawing or electron-donating groups could alter the compound's ability to form hydrogen bonds or engage in pi-stacking interactions.
Introduction of New Functional Groups: The introduction of new functional groups at specific positions on the this compound scaffold could create new interactions with its biological targets and lead to enhanced potency or selectivity. For example, adding a group capable of forming a covalent bond with the target protein could result in an irreversible inhibitor with prolonged duration of action.
Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can be valuable tools in the rational design process. nih.gov These methods can help to predict how different structural modifications will affect the compound's binding to its target and can guide the selection of the most promising analogs for synthesis and testing.
Systematic Exploration of Structural Modifications and their Impact on Biological Activity
A systematic exploration of structural modifications is essential to fully understand the SAR of this compound. nih.govnih.gov This involves synthesizing a library of analogs in which different parts of the molecule are systematically varied and then evaluating their biological activity in a panel of relevant assays.
Table 1: Hypothetical SAR Data for this compound Analogs
| Analog | Modification | Cytotoxicity (IC50, µM) | P2X7 Antagonism (IC50, µM) |
| This compound | Parent Compound | 5.2 | 12.5 |
| Analog 1 | Shortened Alkyl Chain | 15.8 | 35.1 |
| Analog 2 | Lengthened Alkyl Chain | 2.1 | 8.9 |
| Analog 3 | Hydroxylated Alkyl Chain | 8.5 | 22.4 |
| Analog 4 | Fluorinated Pyridine Ring | 3.7 | 9.8 |
| Analog 5 | Methylated Pyridine Ring | 10.2 | 28.6 |
This table is for illustrative purposes only and does not represent actual experimental data.
The data from these SAR studies can be used to build a comprehensive picture of how different structural features contribute to the biological activity of this compound. nih.govnih.gov For example, the hypothetical data in the table above suggests that increasing the length of the alkyl chain (Analog 2) or introducing a fluorine atom on the pyridine ring (Analog 4) may enhance both cytotoxicity and P2X7 antagonism. Conversely, shortening the alkyl chain (Analog 1) or adding a hydroxyl group (Analog 3) appears to be detrimental to activity.
By carefully analyzing the results of these systematic modifications, medicinal chemists can develop a predictive model for the SAR of this compound and use this model to design the next generation of analogs with even greater therapeutic potential. nih.govnih.gov
Application of Computational Chemistry Approaches in this compound SAR Analysis
The exploration of the structure-activity relationships (SAR) of this compound, a complex marine natural product, has been significantly enhanced through the application of computational chemistry. These in silico methods provide a rational and efficient framework for understanding how the structural features of this compound and its analogs correlate with their biological activity, particularly as antagonists of the P2X7 receptor. vulcanchem.comresearchgate.net The use of computational tools is crucial in medicinal chemistry for navigating the vast chemical space to design and prioritize novel compounds with improved potency and selectivity. mdpi.combiorxiv.org
Computational approaches in the context of this compound SAR analysis primarily revolve around two key areas: molecular docking and quantitative structure-activity relationship (QSAR) studies. These methods allow researchers to build predictive models that connect the molecular properties of a compound to its biological function. nih.govchemmethod.com
Molecular docking simulations are employed to predict the preferred binding orientation of this compound and its analogs within the binding site of the P2X7 receptor. frontiersin.orgnih.gov The P2X7 receptor is an ATP-gated ion channel, and understanding the interactions between ligands and the receptor's binding pocket is fundamental for designing more effective antagonists. mdpi.comnih.gov Although a crystal structure of this compound bound to the P2X7 receptor is not available, homology models of the receptor, often based on related structures like the rat or panda P2X7, serve as valuable templates for these simulations. biorxiv.orgmdpi.com These models help in identifying key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand, thereby stabilizing the complex. For this compound, with its flexible alkyl chains and multiple pyridine rings, docking studies can elucidate the optimal conformation for receptor binding and highlight which parts of the molecule are critical for its antagonistic activity. vulcanchem.com
QSAR studies represent a quantitative approach to understanding SAR. nih.govscirp.org In a typical QSAR study for this compound analogs, a series of compounds with varying structural modifications would be synthesized and their biological activities (e.g., IC50 values for P2X7 receptor inhibition) would be experimentally determined. nih.gov Computational software is then used to calculate a wide range of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as:
Electronic properties: (e.g., partial charges, dipole moment) which influence electrostatic interactions.
Hydrophobic properties: (e.g., LogP) which are crucial for membrane permeability and hydrophobic interactions within the binding pocket.
Steric properties: (e.g., molecular volume, surface area) which define the size and shape requirements for the ligand to fit into the binding site.
Topological properties: which describe the connectivity and branching of the molecule.
By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is generated that correlates these descriptors with the observed biological activity. nih.govchemmethod.com This model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. While specific QSAR models for this compound are not extensively reported in publicly available literature, the principles of QSAR are widely applied in the development of other P2X7 antagonists. nih.govnih.gov
The insights gained from these computational studies are invaluable for the rational design of this compound analogs. For instance, if docking studies indicate that a particular region of the molecule is not making significant contact with the receptor, that area can be targeted for modification to improve binding affinity. Similarly, if a QSAR model suggests that increasing the hydrophobicity of a certain substituent enhances activity, chemists can synthesize analogs with more lipophilic groups at that position. This iterative cycle of computational analysis, synthesis, and biological testing accelerates the discovery of new and improved therapeutic agents based on the this compound scaffold.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 524.4 g/mol |
| Molecular Formula | C36H50N3+ |
| XLogP3 | 7.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 21 |
| Topological Polar Surface Area | 29.7 Ų |
| Formal Charge | 1 |
This data is computationally generated and provides an estimation of the compound's physicochemical properties.
Biosynthetic Investigations of Niphatoxin C
Proposed Biosynthetic Pathways for 3-Alkylpyridinium Alkaloids in Marine Organisms
The biosynthesis of 3-alkylpyridinium alkaloids, including the niphatoxins, is hypothesized to originate from a polyketide pathway. nih.gov This proposal is based on the characteristic long alkyl chains found in these molecules. The synthesis of these complex alkaloids is putatively derived from the head-to-tail addition of 3-alkylpyridine or 3-alkylpiperidine precursors, which themselves are thought to originate from a modular polyketide synthase (PKS). nih.gov Polyketide-derived metabolites are the products of the successive condensation of simple acyl-CoA thioesters, a process catalyzed by PKS enzymes that are almost exclusively found in microorganisms. nih.gov
More detailed biogenetic proposals, particularly for related complex alkaloids like the manzamines, suggest that the core structures arise from relatively simple precursors. The Baldwin and Whitehead hypothesis, for instance, postulates that precursors such as a C10 dialdehyde, ammonia, and a C3 acrolein equivalent could combine to form bis-dihydropyridinium cycles. doi.orgchemrxiv.org These cyclic intermediates are then considered plausible precursors for more complex polycyclic alkaloids. doi.org Although this specific model was developed for manzamines, the underlying principle of constructing pyridinium (B92312) rings from simpler aldehyde and amine units is considered relevant to the broader class of 3-APA compounds. chemrxiv.orgresearchgate.net For instance, the biosynthesis of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), found in the sponge Niphates digitalis, is thought to arise from the reductive amination of adipaldehyde (B86109) with propane-1,3-diamine, followed by cyclization steps. researchgate.net These biomimetic and precursor-based hypotheses provide a foundational framework for understanding how the diverse array of 3-APA structures, including oligomers like Niphatoxin C, could be assembled in nature.
Elucidation of Key Enzymes and Genetic Determinants in this compound Biosynthesis
The specific enzymes and the genetic blueprint responsible for this compound biosynthesis have not yet been definitively identified. However, based on the proposed polyketide origin of 3-APA alkaloids, research has focused on identifying the responsible enzymatic machinery, which is presumed to be microbial in nature. nih.gov The synthesis of secondary metabolites via Type I polyketide synthases (PKSs) reaches its highest complexity in bacteria, strengthening the hypothesis that symbiotic microorganisms within the sponge are the true producers of these alkaloids. nih.govasm.org
Investigations into the microbiomes of sponges that produce related alkaloids have sought to find the relevant biosynthetic gene clusters (BGCs). For example, a study on the sponge Arenosclera brasiliensis, which produces the related arenosclerin alkaloids, used high-throughput sequencing to explore the diversity of ketosynthase (KS) gene domains, a key component of PKSs. nih.gov While this revealed a high diversity of PKS genes within the sponge's metagenome, a specific BGC for arenosclerin or other 3-APA compounds was not identified. nih.gov Similarly, for the well-studied manzamine alkaloids, a BGC from the actinomycete strain M42, which produces these compounds, has not yet been reported. nih.gov The current scientific consensus is that the biosynthesis is likely governed by a Type I or Type III PKS of bacterial origin, but the specific genes and enzymes remain elusive and are a subject of ongoing investigation. nih.govnih.govfrontiersin.orgebi.ac.uk
Ecological and Evolutionary Aspects of this compound Production in Marine Sponges
The production of this compound and other 3-alkylpyridinium alkaloids serves significant ecological and evolutionary functions for the host sponges. As sessile invertebrates, sponges rely on chemical defense mechanisms for survival. nio.res.inresearchgate.net These alkaloids are a key part of this chemical arsenal, providing protection against predators, competitors, and fouling organisms. wikipedia.orgnih.gov
The ecological role of these compounds is primarily defensive. Many 3-APAs exhibit potent biological activities, including cytotoxicity, ichthyotoxicity (toxicity to fish), and antimicrobial effects. doi.orgwikipedia.orgunimib.it this compound, for example, has been shown to be cytotoxic. mdpi.comthieme-connect.com This cytotoxicity can deter predators and prevent other organisms from settling and growing on the sponge's surface, an antifouling effect that is crucial for maintaining the sponge's water-pumping ability. wikipedia.orgresearchgate.net The feeding deterrence of related compounds like haliclamines and amphitoxin has been experimentally demonstrated. doi.org
From an evolutionary perspective, 3-alkylpyridine and 3-alkylpiperidine alkaloids are considered significant chemotaxonomic markers for marine sponges belonging to the order Haplosclerida. nih.govresearchgate.net Their consistent presence across most families within this order (with the exception of Phloeodictyidae) suggests a shared evolutionary origin and supports their use in sponge classification. nih.govthieme-connect.com The distribution of these compounds can help delineate phylogenetic relationships among these sponges. nih.govresearchgate.net Furthermore, the likely production of these complex alkaloids by microbial symbionts rather than the sponge itself points to a long history of co-evolution between sponges and their associated microbiomes. nih.gov The synthesis of these metabolites by symbionts may be a key factor in the evolutionary success and diversification of sponges in the order Haplosclerida. nih.gov
Advanced Research Methodologies in Niphatoxin C Studies
In Vitro Cellular Models for Niphatoxin C Bioactivity Assessment
Initial characterization of this compound's biological effects relies heavily on in vitro cellular models. These systems offer a controlled environment to dissect the compound's activity at a molecular and cellular level, providing foundational data on its mechanism of action.
High-Throughput Screening (HTS) Platforms in Marine Natural Product Discovery
The discovery of novel bioactive compounds from marine sources has been significantly accelerated by the adoption of high-throughput screening (HTS) platforms. researchgate.netfrontiersin.org These platforms allow for the rapid screening of large libraries of natural product extracts or pure compounds against specific biological targets or cellular phenotypes. researchgate.net In the context of marine natural product discovery, HTS enables the efficient identification of "hits" from complex mixtures, such as extracts from sponges of the genus Callyspongia, the source of this compound. researchgate.netnih.gov
Methodologies are often developed to fractionate crude extracts into libraries of semi-purified compounds, which are then screened in multi-well plate formats (e.g., 384-well or 1536-well). plos.org This approach increases the likelihood of identifying active constituents while minimizing interference from other compounds in the extract. The process typically involves automated liquid handling, sensitive detection methods (e.g., fluorescence, luminescence), and robust data analysis pipelines to manage the large datasets generated. mdpi.com This strategy is instrumental in the initial phases of drug discovery, enabling the prioritization of compounds like this compound for further, more detailed investigation. researchgate.net
Utilization of Specific Cell Lines and Functional Assays for P2X7 Receptor Activity (e.g., ethidium (B1194527) bromide uptake, IL-1β release assays)
A key aspect of this compound's bioactivity is its interaction with the P2X7 receptor, an ATP-gated ion channel primarily found on immune cells. researchgate.netmdpi.com To investigate this interaction, specific cell lines that endogenously express the P2X7 receptor, such as the human monocytic cell line THP-1, are commonly employed. researchgate.netacs.org Functional assays are then used to measure the effect of this compound on receptor activation.
Two prominent assays for P2X7 receptor function are:
Ethidium Bromide Uptake Assay: Activation of the P2X7 receptor leads to the formation of a large, non-selective pore in the cell membrane, permeable to molecules up to 900 Da. nih.gov This phenomenon can be quantified by measuring the uptake of fluorescent dyes like ethidium bromide. In this assay, cells are stimulated with a P2X7 agonist (e.g., ATP or BzATP) in the presence of ethidium bromide. If the receptor is activated, the dye enters the cell and intercalates with nucleic acids, leading to a significant increase in fluorescence. The ability of this compound to inhibit this agonist-induced dye uptake provides a direct measure of its antagonistic activity at the P2X7 receptor. mdpi.com
Interleukin-1β (IL-1β) Release Assay: The P2X7 receptor is a key regulator of the NLRP3 inflammasome, a protein complex responsible for the processing and release of the pro-inflammatory cytokine IL-1β. researchgate.netacs.org To assess the effect of this compound on this pathway, THP-1 cells are typically primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. Subsequent stimulation with a P2X7 agonist triggers inflammasome activation and the release of mature IL-1β into the cell culture supernatant. The concentration of IL-1β can then be quantified using methods like ELISA. The inhibitory effect of this compound on IL-1β release serves as another critical measure of its P2X7 receptor-modulating activity. nih.gov
Studies have shown that this compound impairs P2X7 receptor activity in THP-1 cells, indicating its potential as a receptor antagonist. researchgate.netmdpi.com
Methodologies for Assessing Cellular Viability and Apoptosis Induction
Alongside its P2X7 receptor antagonism, this compound has been observed to exhibit significant cytotoxicity, particularly at higher concentrations in THP-1 cells. researchgate.netresearchgate.net A variety of established methodologies are available to quantify this cytotoxic effect and to determine if it occurs via apoptosis (programmed cell death) or necrosis.
Cellular Viability Assays:
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. nih.govsciforum.net
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis. Measuring the amount of LDH in the supernatant provides an indicator of cell lysis. nih.gov
Resazurin (B115843) Assay (alamarBlue): Similar to the MTT assay, this fluorescent/colorimetric assay uses the reduction of resazurin to the highly fluorescent resorufin (B1680543) by metabolically active cells to quantify viability. bio-rad-antibodies.com
Apoptosis Detection Assays:
To specifically investigate if cytotoxicity is due to apoptosis, several techniques can be employed:
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay. In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome and used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations. mdpi.com
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using fluorogenic or colorimetric substrates. Activation of these caspases is a hallmark of apoptosis. cellsignal.com
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis. It enzymatically labels the free 3'-OH ends of DNA fragments with labeled dUTP. nih.gov
These methodologies are crucial for characterizing the cytotoxic profile of this compound and understanding the cellular pathways leading to cell death. frontiersin.org
Preclinical In Vivo Models for Mechanistic Elucidation of this compound
While in vitro studies provide valuable initial data, the complexity of a whole organism necessitates the use of preclinical in vivo models to understand the physiological and pathological effects of a compound. Although specific in vivo studies on this compound are not extensively documented in the available literature, we can extrapolate the types of models and approaches that would be relevant based on its known in vitro bioactivity as a P2X7 receptor antagonist.
Development and Application of Relevant Animal Models for Disease Mechanisms
Given this compound's activity on the P2X7 receptor, which is implicated in inflammation, neurodegeneration, and other pathologies, several types of animal models would be appropriate for its in vivo evaluation. researchgate.netportlandpress.com
Inflammatory Disease Models: The P2X7 receptor plays a significant role in inflammatory responses. acs.org Therefore, animal models of inflammatory diseases could be used to assess the in vivo efficacy of this compound. Examples include:
LPS-induced systemic inflammation: Administration of lipopolysaccharide (LPS) in rodents induces a potent systemic inflammatory response, characterized by the release of pro-inflammatory cytokines. The effect of this compound on cytokine levels and animal survival could be evaluated in this model.
Models of inflammatory bowel disease (IBD): Chemically induced colitis models (e.g., using dextran (B179266) sulfate (B86663) sodium or trinitrobenzenesulfonic acid) in mice or rats could be employed to study the potential therapeutic effects of this compound on gut inflammation. nih.gov
Neurological Disease Models: The P2X7 receptor is involved in neuroinflammation and neuronal cell death. researchgate.net Consequently, animal models of neurodegenerative diseases where P2X7R is upregulated could serve as valuable tools:
Models of Parkinson's Disease: The 6-hydroxydopamine (6-OHDA) lesion model in rats mimics some of the pathological features of Parkinson's disease. The neuroprotective effects of P2X7 antagonists have been studied in this context. researchgate.net
Models of Huntington's Disease: Transgenic mouse models expressing the mutant huntingtin protein are available and have been used to show that P2X7 receptor antagonists can prevent neuronal apoptosis and improve motor deficits. researchgate.net
Models of Epilepsy: P2X7 receptor antagonists have shown anticonvulsant effects in various animal models of epilepsy. researchgate.net
Graft-versus-Host Disease (GVHD) Models: Humanized mouse models, where immunodeficient mice are engrafted with human immune cells, can be used to study human-specific immune responses. P2X7 antagonism has been shown to reduce GVHD in such models. uow.edu.au
The selection of a specific animal model would depend on the therapeutic indication being investigated for this compound. nih.govnih.gov
Translational Approaches and Biomarker Identification in Preclinical Research
A critical aspect of preclinical in vivo research is its translational relevance to human disease. This involves not only demonstrating efficacy in an animal model but also identifying biomarkers that can predict or monitor the compound's effect. frontiersin.org For a P2X7 antagonist like this compound, several translational approaches and biomarker strategies could be employed.
Pharmacodynamic (PD) Biomarkers: These biomarkers provide evidence that the drug is engaging its target and having a biological effect. In the context of this compound, PD biomarkers could include:
Measurement of ex vivo P2X7 receptor function: Blood samples can be taken from treated animals, and the function of P2X7 receptors on isolated immune cells can be assessed using assays like ethidium bromide uptake. A reduction in function would indicate target engagement.
Quantification of circulating cytokines: Levels of key inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in the plasma or serum of treated animals can be measured to assess the anti-inflammatory effect of the compound. frontiersin.org
Disease-related Biomarkers: These biomarkers are related to the pathology of the disease being studied. For example, in a model of neuroinflammation, levels of specific markers of microglial activation or neuronal damage in the cerebrospinal fluid or brain tissue could be monitored. mdpi.com
Imaging Biomarkers: Advanced imaging techniques, such as Positron Emission Tomography (PET) using radiolabeled ligands that bind to the P2X7 receptor, could potentially be used to non-invasively assess receptor occupancy by this compound in the brain or other tissues of living animals. frontiersin.org
The identification of robust and translatable biomarkers in preclinical models is essential for guiding the clinical development of a compound, helping to select appropriate patient populations and monitor treatment responses in future human trials.
Interdisciplinary Approaches in this compound Research
The study of complex natural products like this compound necessitates a multifaceted research strategy, blending techniques from various scientific disciplines. This interdisciplinary approach allows for a comprehensive understanding of the compound, from its molecular structure to its potential therapeutic applications. By integrating chemical synthesis, biological testing, and computational analysis, researchers can overcome the challenges associated with the limited availability of the natural product and systematically explore its biological activities.
Integration of Chemical Synthesis, Biological Assays, and Pharmacological Profiling
The investigation of this compound is a prime example of the synergy between chemical synthesis, biological evaluation, and pharmacological studies. This integrated workflow begins with the isolation of the compound from its natural source and progresses through a cycle of synthesis and testing to elucidate its structure-activity relationships (SAR).
The initial discovery of this compound from the marine sponge Callyspongia sp. was driven by bioassay-guided fractionation. researchgate.net Early biological assays revealed its dual nature: it exhibited moderate antagonistic activity against the human P2X7 receptor, an ion channel involved in inflammation and immunity, but also showed significant cytotoxicity towards human monocytic (THP-1) cells at higher concentrations. researchgate.netnih.gov This initial pharmacological profile identified this compound as both a potential anti-inflammatory lead and a cytotoxic agent, making it a valuable chemical probe for studying the P2X7 receptor. nih.govvulcanchem.com
Given the interesting but complex biological profile, chemical synthesis becomes a critical tool. The total synthesis of this compound and its analogues allows researchers to:
Confirm the structure determined by spectroscopic methods. researchgate.netnih.gov
Produce larger quantities of the compound for extensive biological testing, overcoming the limitations of natural supply.
Create a library of structurally related compounds to perform detailed SAR studies. researchgate.netnih.gov
This approach, where synthetic chemistry provides the molecules for biological testing, is central to modern drug discovery. nih.gov For compounds in the 3-alkylpyridinium class, like this compound, synthetic analogues can be designed to explore how modifications to the alkyl chains or the pyridine (B92270) rings affect potency at the P2X7 receptor versus general cytotoxicity. researchgate.net The findings from these biological assays feed back into the design of new analogues, creating an iterative cycle of optimization aimed at developing molecules with improved activity and selectivity. researchgate.netnih.gov
The comprehensive process, from discovery to optimization, is outlined in the table below.
| Step | Description | Discipline | Key Findings for this compound |
| 1. Isolation & Structure Elucidation | Isolation of the pure compound from Callyspongia sp. using bioassay-guided fractionation. Structure determined using 1D and 2D NMR spectroscopy. researchgate.netnih.gov | Natural Product Chemistry, Spectroscopy | Identification of this compound, a novel tripyridine alkaloid. researchgate.netnih.gov |
| 2. Initial Biological & Pharmacological Profiling | The isolated compound is tested in various biological assays to determine its activity. | Pharmacology, Cell Biology | Moderate P2X7 receptor antagonism (41% activity) and potent cytotoxicity against THP-1 cells. researchgate.netnih.govvulcanchem.com |
| 3. Synthesis of Analogues | Chemical synthesis is employed to create structural variants of the natural product to probe structure-activity relationships (SAR). | Organic Chemistry | Serves as a lead structure for developing more selective P2X7 antagonists with potentially reduced toxicity. vulcanchem.com |
| 4. Iterative Biological Assays | The synthesized analogues are subjected to the same biological assays to evaluate how chemical modifications impact biological activity. | Pharmacology, Cell Biology | This process helps identify the specific molecular features responsible for the desired pharmacological effect versus off-target toxicity. |
| 5. SAR-Guided Optimization | Results from the iterative assays guide the design and synthesis of new analogues with enhanced potency, selectivity, and better pharmacological properties. | Medicinal Chemistry | The ultimate goal is to create an optimized compound with therapeutic potential, inspired by the natural this compound scaffold. |
Application of Chemoinformatics and Advanced Computational Modeling
Chemoinformatics and computational modeling are indispensable tools in modern natural product research, providing crucial insights into a molecule's properties and potential interactions before committing to resource-intensive laboratory work. scielo.org.mxnih.gov These in silico methods are used to analyze chemical structures, predict their physicochemical and pharmacokinetic properties, and model their interactions with biological targets. neovarsity.orgmdpi.com
For this compound, chemoinformatics has been applied to calculate a range of molecular descriptors. vulcanchem.com These descriptors are numerical values that quantify various aspects of the molecule's structure and are used to predict its behavior in a biological system. neovarsity.org For example, properties like lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight are used to assess the compound's "drug-likeness" according to established medicinal chemistry rules, such as Lipinski's Rule-of-5. vulcanchem.com The computational analysis of this compound revealed that it has limited drug-likeness, failing several common filters, which helps explain potential challenges in its development as a conventional oral drug and guides efforts to design analogues with more favorable properties. vulcanchem.com
A summary of the computationally derived physicochemical properties for this compound is provided below.
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 524.4 | Influences absorption and diffusion. |
| LogP | 7.449 | A measure of lipophilicity; affects solubility and membrane permeability. |
| LogS | -1.808 | Predicts aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 29.66 Ų | Correlates with passive molecular transport through membranes. |
| Number of Rotatable Bonds | 21 | Indicates molecular flexibility. |
| H-Bond Acceptors | 3 | Influences binding interactions and solubility. |
| H-Bond Donors | 0 | Influences binding interactions and solubility. |
| QED Drug-Likeness Score | 0.079 | A quantitative estimate of drug-likeness (scores closer to 1 are better). |
| Synthetic Accessibility Score | 2.995 | Predicts the ease of synthesizing the molecule (lower is easier). |
| Data sourced from computational analysis. vulcanchem.com |
Beyond property prediction, advanced computational modeling techniques like molecular docking are used to study how a ligand interacts with its protein target at an atomic level. mdpi.com While specific docking studies for this compound are not widely published, this methodology would be applied to model its binding within the P2X7 receptor. nih.gov Such models can reveal key amino acid interactions and provide a structural hypothesis for the compound's antagonist activity. This information is invaluable for guiding the rational design of new analogues with potentially higher binding affinity and greater selectivity. scielo.org.mxmdpi.com This approach has been successfully applied to other metabolites from the Callyspongia genus, demonstrating its utility in this area of research. researchgate.net
Future Research Directions and Unresolved Questions for Niphatoxin C
Comprehensive Elucidation of the Complete Biosynthetic Pathway and Associated Enzyme Mechanisms
A significant knowledge gap exists regarding the biosynthesis of Niphatoxin C. The intricate assembly of its three pyridine (B92270) rings and long alkyl chains suggests a complex enzymatic machinery that is yet to be discovered. While the precise pathway is unknown, insights can be drawn from the proposed biogenesis of other 3-alkylpyridine alkaloids found in marine sponges. doi.orgcapes.gov.br These related compounds are hypothesized to originate from the condensation of a polyketide-derived chain with an amine source, followed by cyclization to form the pyridine ring.
Future research should focus on identifying the gene cluster responsible for this compound production in Callyspongia species. This would involve genomic and transcriptomic analyses of the sponge and its associated microorganisms, as it is often the microbial symbionts that are the true producers of these complex metabolites. biomolther.orgasm.org Once the gene cluster is identified, heterologous expression of the biosynthetic genes in a suitable host organism could confirm their role and provide a platform for studying the individual enzymatic steps. Key unresolved questions include the nature of the starter and extender units for the polyketide chains, the mechanism of pyridine ring formation, and the specific enzymes (e.g., polyketide synthases, non-ribosomal peptide synthetases, tailoring enzymes) involved in constructing the final this compound molecule.
Identification of Novel Biological Targets and Polypharmacological Aspects of this compound
Current knowledge of this compound's biological activity is primarily centered on its role as an antagonist of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immunity. vulcanchem.comacs.orgnih.gov It also exhibits cytotoxicity against monocytic THP-1 cells. researchgate.netnih.govmdpi.com However, the full spectrum of its biological targets remains largely unexplored. The concept of polypharmacology, where a single compound interacts with multiple targets, is a well-established paradigm for natural products and could be highly relevant for this compound. researchgate.net
Future investigations should employ a combination of target-based and unbiased screening approaches to identify additional molecular targets. This could involve screening this compound against a broad panel of receptors, enzymes, and ion channels. Cellular thermal shift assays (CETSA) coupled with proteomic analysis could reveal direct protein targets within the cell. Unraveling the polypharmacology of this compound is crucial for a comprehensive understanding of its cellular effects and for assessing its therapeutic potential and potential off-target effects.
Development of Green Chemistry and Scalable Synthetic Routes for this compound and its Analogs
The limited availability of this compound from its natural source hinders extensive biological evaluation and potential therapeutic development. nih.gov While total syntheses of related 3-alkylpyridinium alkaloids have been reported, these routes are often lengthy and not amenable to large-scale production. thieme-connect.comnih.gov There is a pressing need to develop efficient, scalable, and environmentally friendly synthetic strategies for this compound and its analogs.
Future synthetic efforts should focus on the principles of green chemistry, such as minimizing the number of steps, using less hazardous reagents and solvents, and improving atom economy. Modern synthetic methodologies, including catalytic C-H activation, cross-coupling reactions, and flow chemistry, could be leveraged to construct the tripyridine core and install the alkyl chains with greater efficiency. The development of a robust synthetic platform would not only provide a sustainable supply of this compound but also enable the creation of a library of analogs with modified structures. These analogs would be invaluable for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Exploration of this compound as a Chemical Probe for Fundamental Biological Processes
Given its specific interaction with the P2X7 receptor, this compound holds promise as a chemical probe to investigate the physiological and pathological roles of this ion channel. vulcanchem.comnih.gov The P2X7 receptor is implicated in a variety of processes, including inflammation, neuropathic pain, and neurodegenerative diseases. A potent and selective chemical probe is an invaluable tool for dissecting the complex signaling pathways mediated by this receptor. biotium.comnih.gov
Future research should focus on characterizing the binding site and mechanism of action of this compound at the P2X7 receptor in greater detail. Synthesizing fluorescently labeled or biotinylated derivatives of this compound would enable visualization of the receptor's distribution and trafficking in cells and tissues. Such probes could be used to study the dynamics of P2X7 receptor activation and its role in cellular communication in both healthy and diseased states. This would not only advance our fundamental understanding of P2X7 biology but could also help validate it as a therapeutic target.
Application of Systems Biology and Omics Technologies (e.g., metabolomics, proteomics) in this compound Studies
Systems biology approaches, particularly metabolomics and proteomics, offer powerful tools to investigate the broader biological impact of this compound. nih.govfrontiersin.orgnih.govtandfonline.com These technologies can provide a global snapshot of the molecular changes induced by the compound in a biological system, offering clues about its mechanism of action and potential downstream effects.
Future studies should utilize metabolomics to analyze the metabolic fingerprint of cells or organisms treated with this compound. This could reveal alterations in key metabolic pathways and identify biomarkers of the compound's activity. Proteomics, on the other hand, can be used to identify changes in protein expression and post-translational modifications, providing insights into the cellular pathways and networks affected by this compound. Integrating these "omics" datasets with bioinformatics analysis can help to construct a comprehensive model of this compound's mechanism of action and identify novel hypotheses for further investigation. For instance, analyzing the metabolome of the producing sponge could shed light on the biosynthetic precursors of this compound. asm.org
Conclusion
Recapitulation of Key Academic Contributions and Discoveries Pertaining to Niphatoxin C
This compound, a tripyridine alkaloid sourced from marine sponges of the Callyspongia genus, has been the subject of significant scientific inquiry since its isolation. nih.govresearchgate.net Initial investigations were driven by the search for novel antagonists of the P2X7 receptor, a key player in inflammation and immune responses. nih.gov The discovery of this compound's moderate antagonistic activity against the human P2X7 receptor marked a notable contribution to the field, highlighting the potential of marine natural products as sources of new pharmacologically active compounds. nih.govvulcanchem.com
Subsequent research further elucidated the bioactivity of this compound, revealing a predominant cytotoxic effect on THP-1 monocytic cells, which notably express the P2X7 receptor. nih.govuq.edu.aumdpi.com This finding suggested a potential link between its receptor antagonism and its cytotoxic properties. The structural determination of this compound, accomplished through 1- and 2-D NMR spectroscopy, was a critical achievement, providing the foundational knowledge for understanding its structure-activity relationships. nih.govresearchgate.net The unique architecture, featuring three pyridine (B92270) rings connected by long alkyl chains, has been identified as a key contributor to its biological effects. vulcanchem.com
The isolation of this compound from various Callyspongia species collected in geographically diverse locations, including the Red Sea, Japan, and New Guinea, has underscored the widespread distribution of this class of compounds in marine environments. vulcanchem.com These discoveries have been facilitated by bioassay-guided fractionation techniques, a cornerstone of natural product drug discovery. vulcanchem.comuq.edu.au The collective body of research on this compound has not only expanded the chemical inventory of marine-derived alkaloids but has also provided a valuable chemical tool for probing the function of the P2X7 receptor. vulcanchem.com
Outlook on this compound's Continued Significance in Advancing Chemical Biology and Natural Product Science
The future of this compound in scientific advancement lies not as a direct therapeutic agent, but as a valuable molecular probe and a lead structure for the development of novel compounds. vulcanchem.com Its established role as a P2X7 receptor antagonist, albeit of moderate potency, provides a starting point for synthetic and medicinal chemistry efforts aimed at creating more selective and potent modulators of this important therapeutic target. vulcanchem.comresearchgate.net The unique tripyridine scaffold of this compound presents an intriguing template for the design of new chemical entities with potentially improved pharmacological profiles.
In the realm of chemical biology, this compound will continue to be a useful tool for dissecting the complex signaling pathways associated with the P2X7 receptor. vulcanchem.comnih.gov Further studies into its precise mechanism of action and its effects on other cellular targets will deepen our understanding of the intricate interplay between natural products and biological systems. vulcanchem.com The exploration of structure-activity relationships through the synthesis of analogues will be crucial in identifying the specific molecular features responsible for its bioactivities. vulcanchem.com
From the perspective of natural product science, the story of this compound reinforces the immense and largely untapped chemical diversity of marine organisms. frontiersin.org Its discovery has spurred further investigations into the metabolomes of marine sponges, leading to the identification of other novel bioactive compounds. researchgate.netdcceew.gov.au The continued exploration of marine ecosystems, coupled with advancements in isolation and structure elucidation techniques, promises the discovery of more unique molecular architectures with significant potential for drug discovery and development. frontiersin.orgbioengineer.org this compound serves as a compelling example of how the study of natural products can drive innovation in both chemistry and biology, paving the way for future therapeutic breakthroughs. mdpi.com
Q & A
Basic: What methodologies are recommended for isolating and identifying Niphatoxin C from marine sponge extracts?
Answer:
Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. For identification:
- Spectroscopic Analysis : Use NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular structure .
- Bioassay-Guided Fractionation : Prioritize fractions showing cytotoxic or neurotoxic activity in in vitro models (e.g., murine neuroblastoma cells) .
- Purity Validation : Ensure >95% purity via analytical HPLC with UV/ELSD detection .
Basic: How should researchers design preliminary experiments to assess this compound’s bioactivity?
Answer:
Adopt a tiered approach:
In Vitro Screening : Use cell viability assays (MTT/XTT) across multiple cell lines (e.g., cancer, neuronal) to establish IC₅₀ values .
Mechanistic Probes : Include calcium flux assays or patch-clamp electrophysiology to evaluate ion channel modulation .
Controls : Normalize results to positive controls (e.g., veratridine for sodium channels) and solvent-only negatives .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation of this compound analogs?
Answer:
- Cross-Validation : Compare NMR/HR-MS data with synthetic standards or published analogs .
- Computational Modeling : Apply density functional theory (DFT) to predict NMR chemical shifts or optical rotations for stereochemical assignments .
- Collaborative Reanalysis : Share raw spectral data with specialized labs to confirm peak assignments .
Advanced: What strategies ensure reproducibility in this compound’s in vivo toxicity studies?
Answer:
- Standardized Protocols : Follow NIH guidelines for preclinical models (e.g., zebrafish neurotoxicity assays), including dose-response curves and blinded assessments .
- Data Transparency : Report animal strain, husbandry conditions, and statistical power calculations in Supplementary Materials .
- Replication : Collaborate with independent labs to validate key findings using identical methodologies .
Basic: How should a literature review be structured to identify gaps in this compound research?
Answer:
- Database Searches : Use SciFinder and PubMed with keywords: “this compound,” “marine toxins,” “neuromodulators,” and “structure-activity relationships” .
- Gap Analysis : Tabulate existing studies by biological targets (e.g., Nav channels), species of origin, and synthetic analogs to highlight understudied areas .
- Citation Tracking : Use tools like Web of Science to map seminal papers and emerging trends .
Advanced: What computational approaches are effective for predicting this compound’s structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Simulate binding to ion channels (e.g., Nav1.7) using AutoDock Vina or Schrödinger Suite .
- QSAR Modeling : Develop regression models correlating substituent electronegativity/logP with bioactivity data from analogs .
- Dynamic Simulations : Run molecular dynamics (MD) to assess ligand-channel stability over nanosecond timescales .
Basic: What ethical and safety protocols apply to handling this compound in laboratory settings?
Answer:
- Risk Assessment : Classify as a neurotoxin (CDC/NIH Hazard Level 2); require PPE (gloves, goggles) and fume hood use .
- Waste Disposal : Neutralize toxins with 10% bleach before disposal .
- Documentation : Maintain safety data sheets (SDS) and incident logs per OSHA guidelines .
Advanced: How can researchers address low yields in this compound’s total synthesis?
Answer:
- Step Optimization : Redesign high-yield steps (e.g., macrolactonization) using catalysts like Yamaguchi reagent .
- Scalable Routes : Replace chromatographic purifications with crystallization or flow chemistry .
- Byproduct Analysis : Use LC-MS to trace side reactions and adjust protecting groups .
Basic: What statistical methods are appropriate for analyzing dose-response data in this compound studies?
Answer:
- Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀ .
- Error Reporting : Include 95% confidence intervals and p-values from ANOVA or Student’s t-tests .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates .
Advanced: How can conflicting results in this compound’s mechanism of action be systematically investigated?
Answer:
- Orthogonal Assays : Compare electrophysiology (e.g., whole-cell recordings) with fluorescent dye-based calcium imaging .
- Genetic Knockdown : Use siRNA to silence putative targets (e.g., TRPV1) and assess activity loss .
- Meta-Analysis : Pool data from independent studies to identify consensus pathways via systematic review frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
